

## In-Depth Technical Guide: Compound 165 from Patent WO2017174757A1

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                |           |
|----------------------|--------------------------------|-----------|
| Compound Name:       | Estrogen receptor antagonist 5 |           |
| Cat. No.:            | B12414163                      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

This technical guide provides a detailed overview of Compound 165, an investigational molecule disclosed in patent WO2017174757A1. This compound has been identified as a potent antagonist of the Estrogen Receptor (ER), a critical target in the development of therapies for hormone-dependent diseases, particularly metastatic breast cancer. This document compiles the available quantitative data, detailed experimental methodologies, and relevant biological pathways associated with Compound 165, presenting it in a format conducive to research and development applications.

## **Core Compound Profile**

Compound Name: Compound 165 (also referred to as **Estrogen Receptor Antagonist 5**)

Patent: WO2017174757A1 Therapeutic Target: Estrogen Receptor (ER) Mechanism of Action: Antagonist Potential Indication: Metastatic Breast Cancer

## **Quantitative Biological Data**

The biological activity of Compound 165 was characterized through a series of in vitro assays to determine its potency as an Estrogen Receptor antagonist. The key quantitative data is summarized in the table below.



| Assay Type                        | Cell Line | Endpoint                                   | IC50 (nM) |
|-----------------------------------|-----------|--------------------------------------------|-----------|
| ERα Antagonist Assay              | HEK293    | Inhibition of E2-<br>induced transcription | 1.2       |
| MCF-7 Cell<br>Proliferation Assay | MCF-7     | Inhibition of cell growth                  | 3.5       |

Table 1: Summary of In Vitro Potency for Compound 165

## **Experimental Protocols**

The following sections provide detailed methodologies for the key experiments cited in the evaluation of Compound 165.

#### Estrogen Receptor Alpha (ERα) Antagonist Assay

This assay was performed to determine the ability of Compound 165 to inhibit the transcriptional activity of the human Estrogen Receptor alpha (ERα) induced by estradiol (E2).

Cell Line: Human Embryonic Kidney 293 (HEK293) cells.

#### Methodology:

- Cell Culture and Transfection: HEK293 cells were cultured in Dulbecco's Modified Eagle
  Medium (DMEM) supplemented with 10% fetal bovine serum. For the assay, cells were
  transiently co-transfected with a plasmid encoding the full-length human ERα and a reporter
  plasmid containing an estrogen response element (ERE) linked to a luciferase gene.
- Compound Treatment: Following transfection, cells were seeded into 96-well plates. The cells were then treated with a fixed concentration of estradiol (E2) to induce ERα activity, along with varying concentrations of Compound 165.
- Luciferase Activity Measurement: After an incubation period, the cells were lysed, and luciferase activity was measured using a luminometer. The luminescence signal is directly proportional to the level of ERα-mediated gene transcription.



 Data Analysis: The IC50 value, representing the concentration of Compound 165 required to inhibit 50% of the E2-induced luciferase activity, was calculated by fitting the dose-response data to a four-parameter logistic equation.

### **MCF-7 Cell Proliferation Assay**

This cell-based assay was used to assess the anti-proliferative effect of Compound 165 on an estrogen-dependent human breast cancer cell line.[1][2][3][4]

Cell Line: MCF-7 human breast adenocarcinoma cells.[1][2][3][4]

#### Methodology:

- Cell Seeding: MCF-7 cells were seeded in 96-well plates in a medium containing charcoalstripped serum to remove endogenous estrogens.[1]
- Compound Incubation: After allowing the cells to attach, they were treated with various concentrations of Compound 165 for a specified period, typically several days.
- Proliferation Assessment: Cell proliferation was quantified using a standard method such as
  the sulforhodamine B (SRB) assay or by measuring ATP content (e.g., CellTiter-Glo®).
   These methods provide a measure of total protein or viable cell number, respectively.
- IC50 Determination: The IC50 value was determined by plotting the percentage of cell growth inhibition against the concentration of Compound 165 and fitting the data to a sigmoidal dose-response curve.

# Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key biological pathway and experimental workflows.





Click to download full resolution via product page

Caption: Estrogen Receptor Signaling and Antagonism by Compound 165.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane estrogen receptor-α levels in MCF-7 breast cancer cells predict cAMP and proliferation responses PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Compound 165 from Patent WO2017174757A1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12414163#patent-wo2017174757a1-compound-165]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com